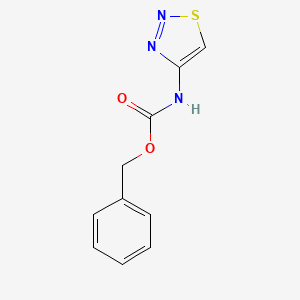

benzyl N-(thiadiazol-4-yl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

4100-28-1 |

|---|---|

Molecular Formula |

C10H9N3O2S |

Molecular Weight |

235.26 g/mol |

IUPAC Name |

benzyl N-(thiadiazol-4-yl)carbamate |

InChI |

InChI=1S/C10H9N3O2S/c14-10(11-9-7-16-13-12-9)15-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,14) |

InChI Key |

JCWFPLYWTWIKBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CSN=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors

Established Routes for Thiadiazole Ring Synthesis Relevant to the Compound

The thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, can exist in various isomeric forms. The synthetic strategies for the 1,3,4- and 1,2,5-thiadiazole (B1195012) scaffolds are particularly relevant to the target compound.

The construction of the 1,3,4-thiadiazole (B1197879) ring is a well-established area of heterocyclic chemistry. nih.gov A predominant and efficient method involves the cyclization of thiosemicarbazide (B42300) derivatives. sbq.org.br This approach is versatile, allowing for the introduction of various substituents onto the thiadiazole ring. The general mechanism initiates with a nucleophilic attack of the nitrogen atom of thiosemicarbazide on the carbonyl carbon of a carboxylic acid, followed by dehydration. sbq.org.br Subsequent intramolecular attack by the sulfur atom on the carbonyl group leads to ring closure, and a final dehydration step yields the aromatic 1,3,4-thiadiazole ring. sbq.org.br

Several reagents can be employed to facilitate this cyclization, including phosphorus oxychloride (POCl3), concentrated sulfuric acid, and p-toluenesulfonyl chloride (TsCl). sbq.org.brjocpr.comthieme-connect.de For instance, thiosemicarbazide can be reacted with various aromatic carboxylic acids in the presence of POCl3 to yield 2-substituted-5-amino-1,3,4-thiadiazoles. jocpr.com

Another common route involves the reaction of acylhydrazines with sulfur-containing reagents like carbon disulfide (CS2) or isothiocyanates. sbq.org.br These reactions typically proceed in two or more steps, with the initial formation of a thiosemicarbazide or dithiocarbazide intermediate that is subsequently cyclized. sbq.org.br

The following table summarizes key cyclization reactions for 1,3,4-thiadiazole synthesis:

| Starting Materials | Reagents | Product Type | Reference(s) |

| Thiosemicarbazide and Carboxylic Acid | POCl3, H2SO4 | 2,5-Disubstituted-1,3,4-thiadiazole | sbq.org.brjocpr.com |

| Acylhydrazine and Carbon Disulfide | Base | 5-Substituted-1,3,4-thiadiazole-2-thiol | sbq.org.brconnectjournals.com |

| Acylhydrazine and Isothiocyanate | - | 2,5-Disubstituted-1,3,4-thiadiazole | sbq.org.br |

| Thiosemicarbazones | Oxidizing agents (e.g., I2) | 2-Amino-1,3,4-thiadiazoles | organic-chemistry.org |

The synthesis of the 1,2,5-thiadiazole ring system is less common than its 1,3,4-isomer but is equally important in medicinal chemistry. nih.govdntb.gov.ua A primary synthetic strategy involves the oxidative cyclization of 1,2-diamines with sulfur-containing reagents. researchgate.net For example, treating an ethane-1,2-diamine derivative with a sulfur source can lead to the formation of the 1,2,5-thiadiazole ring. researchgate.net

Another approach is the condensation of 1,2-dicarbonyl compounds with sulfamide. researchgate.netnih.gov This method provides a direct route to 1,2,5-thiadiazole-1,1-dioxides, which can be subsequently modified. researchgate.netnih.gov Additionally, the transformation of other heterocyclic systems, such as the ring contraction of 1,2,6-thiadiazines, can yield 1,2,5-thiadiazole derivatives. acs.org This particular reaction can be promoted by visible light and atmospheric oxygen, representing a greener synthetic alternative. acs.org

Key synthetic strategies for the 1,2,5-thiadiazole scaffold are outlined below:

| Starting Materials | Reagents | Product Type | Reference(s) |

| 1,2-Diketones | Sulfamide | 1,2,5-Thiadiazole-1,1-dioxides | researchgate.netnih.gov |

| 1,2,6-Thiadiazines | Visible light, O2 | 1,2,5-Thiadiazole 1-oxides | acs.org |

| 1,2-Diamines | Oxidizing agents, Sulfur source | 1,2,5-Thiadiazoles | researchgate.net |

The mechanism of 1,3,4-thiadiazole formation from thiosemicarbazide and a carboxylic acid involves a series of nucleophilic addition and dehydration steps. sbq.org.br The initial attack of the terminal amino group of the thiosemicarbazide onto the electrophilic carbonyl carbon of the acid forms a tetrahedral intermediate. This intermediate then dehydrates to form an acylthiosemicarbazide. The subsequent intramolecular cyclization is driven by the nucleophilic sulfur atom attacking the carbonyl carbon, leading to a five-membered ring. A final dehydration step aromatizes the ring to furnish the stable 1,3,4-thiadiazole. sbq.org.br

For 1,2,5-thiadiazoles, the mechanism of formation from 1,2-diamines and a sulfur-transfer reagent likely involves the initial formation of a sulfur-containing intermediate that undergoes oxidative cyclization. The precise mechanism can vary depending on the specific reagents and reaction conditions employed.

Approaches for Carbamate (B1207046) Moiety Integration

The introduction of the benzyl (B1604629) carbamate functionality onto the thiadiazole ring is a critical step in the synthesis of the target compound. This can be achieved through several established rearrangement reactions.

The Hofmann rearrangement provides a classic method for converting a primary amide into a primary amine with one fewer carbon atom. masterorganicchemistry.com When the reaction is carried out in the presence of an alcohol, such as benzyl alcohol, the intermediate isocyanate is trapped to form a carbamate. organic-chemistry.org This modified Hofmann rearrangement is an efficient one-pot procedure. organic-chemistry.org The reaction is typically initiated by treating the amide with a halogenating agent like N-bromoacetamide or bromine in the presence of a base (e.g., lithium hydroxide (B78521) or sodium hydroxide). masterorganicchemistry.comorganic-chemistry.org An electrochemical variation of the Hofmann rearrangement has also been developed, offering a greener alternative by avoiding the use of toxic halogens. rsc.org

The general scheme for the Hofmann rearrangement to form a benzyl carbamate is as follows:

Formation of an N-haloamide from the primary amide.

Base-promoted rearrangement to an isocyanate.

Nucleophilic attack of benzyl alcohol on the isocyanate to yield the benzyl carbamate.

The Curtius rearrangement is another powerful tool for the synthesis of carbamates. wikipedia.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate, which can then be trapped by an alcohol to yield a carbamate. wikipedia.orgnih.gov A significant advantage of the Curtius rearrangement is its tolerance of a wide range of functional groups and the retention of stereochemistry. nih.gov The acyl azide precursor is typically generated from a carboxylic acid. nih.gov

The key steps in the Curtius rearrangement for benzyl carbamate synthesis are:

Conversion of a carboxylic acid to an acyl azide. This can be achieved using reagents such as diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. nih.govnih.gov

Rearrangement of the acyl azide to an isocyanate with the loss of nitrogen gas. wikipedia.org

Trapping of the isocyanate with benzyl alcohol to form the desired benzyl carbamate. nih.gov

Continuous flow processes have been developed for the Curtius rearrangement, enhancing safety and scalability. rsc.org

Direct Carbamoylation Strategies

Direct carbamoylation presents a straightforward approach to forming the carbamate functional group on the thiadiazole ring. This can be achieved through a three-component coupling reaction involving an appropriate amino-thiadiazole, carbon dioxide, and a benzyl halide. organic-chemistry.orgorganic-chemistry.org The use of a cesium carbonate base and tetrabutylammonium (B224687) iodide (TBAI) as a catalyst facilitates this reaction under mild conditions, effectively avoiding common side reactions such as N-alkylation. organic-chemistry.orgorganic-chemistry.org Another method involves the in-situ formation of carbamoyl (B1232498) chlorides, which then react with the thiadiazole amine. organic-chemistry.org This one-pot procedure offers an efficient route to the desired carbamate. organic-chemistry.org

Convergent and Divergent Synthesis of Benzyl N-(thiadiazol-4-yl)carbamate

Both convergent and divergent synthetic strategies can be employed to produce this compound, allowing for flexibility and the potential to create a library of related compounds. A divergent approach might start with a core thiadiazole structure which is then functionalized, while a convergent synthesis would involve the preparation of key fragments that are later combined. nih.gov

Synthesis of Precursors and Intermediates (e.g., Thiadiazole Alcohols, Phenylacetic Acid Derivatives)

The synthesis of the target compound relies on the availability of key precursors. The thiadiazole core, specifically an amino-thiadiazole, is a crucial starting material. One common route to 2-amino-1,3,4-thiadiazoles involves the oxidative cyclization of thiosemicarbazones, which can be formed from the reaction of thiosemicarbazide with an appropriate aldehyde. sbq.org.bracs.org The use of reagents like ferric chloride can facilitate this cyclization. sbq.org.br For instance, 5-benzyl-1,3,4-thiadiazole derivatives can be synthesized starting from phenylacetic acid derivatives. researchgate.net

The benzyl portion of the final compound is typically introduced via a benzyl-containing reagent. Phenylacetic acid and its derivatives are important precursors for creating the benzyl group. researchgate.netresearchgate.net Improved methods for synthesizing phenylacetic acid derivatives, such as the carbonylation of benzyl chlorides, offer high yields under relatively mild conditions. researchgate.net For example, 2,4-dichlorophenylacetic acid can be synthesized with a 95% yield through the carbonylation of 2,4-dichlorobenzyl chloride in the presence of a palladium catalyst. researchgate.net

A specific example of a relevant precursor is a thiadiazole alcohol, which can be synthesized and then further functionalized. For instance, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate was synthesized by the reduction of the corresponding methyl ester using lithium borohydride (B1222165) in tetrahydrofuran (B95107) (THF). mdpi.com

Coupling and Final Product Formation

The final step in a convergent synthesis involves coupling the thiadiazole and benzyl fragments. A continuous flow process coupling a Curtius rearrangement with biocatalytic impurity tagging has been used to produce various Cbz-carbamate products. beilstein-journals.org In this process, different acid substrates, including benzoic and phenylacetic acids, undergo a Curtius rearrangement to form isocyanates, which are then trapped by an alcohol to yield the carbamate. beilstein-journals.org Phenylacetic acid species were noted to be less reactive substrates in this particular system. beilstein-journals.org

Another approach involves the reaction of an amino-thiadiazole with benzyl chloroformate or a similar activated benzyl carbonate. This reaction typically proceeds in the presence of a base to neutralize the acid byproduct. acs.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key factors to consider include the choice of solvent, base, catalyst, and reaction temperature.

For the synthesis of related thiadiazole derivatives, various conditions have been optimized. For example, in the synthesis of 2,4-dichlorophenylacetic acid, increasing the reaction temperature from 60 °C to 80 °C improved the yield, while further increases led to a decrease. researchgate.net The choice of catalyst is also critical; bistriphenylphosphine palladium dichloride was found to be effective in this carbonylation reaction. researchgate.net

In the synthesis of 2-amino-1,3,4-thiadiazoles, iodine-mediated oxidative cyclization has been shown to be effective. acs.org Optimization of these reactions often involves screening different solvents and bases to find the ideal combination for a specific substrate. researchgate.net For instance, the synthesis of indolyl-1,3,4-thiadiazole amines was optimized by exploring various reaction parameters to achieve a direct, eco-friendly, and cost-effective protocol. researchgate.net

Table 1: Optimization of Reaction Conditions for Phenylacetic Acid Derivative Synthesis researchgate.net

| Entry | Temperature (°C) | Yield of 2,4-DCPA (%) |

| 1 | 60 | 79 |

| 2 | 80 | 95 |

| 3 | 100 | 72 |

| 4 | 120 | 36 |

| *Reaction conditions: 2,4-DCBC (0.01 mol), DMB (10 mL), NaOH (4 M, 8 mL), Pd(PPh)Cl (0.13 mmol), TEAC (0.18 mmol), CO (1.5 MPa), 20 h. |

Green Chemistry Principles in the Synthesis of Thiadiazolyl Carbamates

The application of green chemistry principles aims to make chemical processes more environmentally friendly by preventing waste, maximizing atom economy, and using safer solvents and reaction conditions. youtube.com

Microwave-assisted synthesis is one green chemistry approach that has been applied to the synthesis of N-{[5-(substituted)-1,3,4-thiadiazole-2-yl] carbamothioyl} derivatives, leading to reduced reaction times and energy consumption. ijmtlm.org The use of environmentally benign catalysts and solvents is another key aspect of green chemistry. mdpi.com

Chemical Reactivity and Transformation Pathways

Reactivity Profiles of the Thiadiazole Ring System

The thiadiazole ring, a five-membered aromatic heterocycle containing sulfur and two nitrogen atoms, is a crucial pharmacophore with a unique electronic structure that influences its chemical reactivity. isres.orgnih.gov The presence of heteroatoms leads to increased membrane permeability and the ability to act as versatile hydrogen bond acceptors. isres.org The inductive effect of the sulfur atom imparts a very weak base character to the structure, along with relatively high aromaticity. isres.org There are four possible regioisomeric forms of thiadiazole: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879). isres.orgontosight.ai The 1,3,4- and 1,2,4-isomers are the most extensively studied due to their stability and significant pharmacological properties. isres.orgnih.gov

Electrophilic Aromatic Substitution Patterns

The susceptibility of the thiadiazole ring to electrophilic aromatic substitution is generally low due to the electron-withdrawing nature of the nitrogen atoms, which reduces the electron density of the carbon atoms in the ring. isres.orgnih.gov Unsubstituted 1,3,4-thiadiazole, for instance, does not typically undergo electrophilic substitution reactions like nitration, acetylation, sulfonation, or halogenation. nih.gov

However, the presence of activating groups, such as an amino group, can facilitate electrophilic attack. For example, 2-amino-substituted 1,3,4-thiadiazoles can be brominated at the 5-position when heated with bromine in acetic acid. nih.gov Similarly, in the thiazole (B1198619) ring system, electrophilic substitution is favored at the C5 position, especially when activating groups are present. wikipedia.orgpharmaguideline.com The calculated pi-electron density in thiazole identifies C5 as the primary site for electrophilic attack. wikipedia.org

Table 1: Regioselectivity in the Electrophilic Substitution of Substituted Thiadiazoles

| Thiadiazole Derivative | Reagent and Conditions | Position of Substitution | Reference |

| 2-amino-1,3,4-thiadiazoles | Bromine in acetic acid (heat) | 5-bromo derivative | nih.gov |

| Imidazo[2,1-b] nih.govwikipedia.orgnih.govthiadiazole | N-bromosuccinimide | C5-bromo derivative | researchgate.net |

Nucleophilic Attack and Ring Opening Reactions

The electron-deficient nature of the carbon atoms in the thiadiazole ring makes them susceptible to nucleophilic attack. nih.gov This is a characteristic reaction of the 1,3,4-thiadiazole nucleus. nih.gov Halogenated 1,3,4-thiadiazoles are particularly useful intermediates, as the halogen atom can be readily displaced by nucleophiles. nih.gov For instance, 5-chloro-thiadiazole reacts with various nucleophiles to yield 5-substituted-2-aryl-1,3,4-thiadiazoles. nih.gov In the case of 1,2,4-thiadiazoles, the C5-position is the most reactive site for nucleophilic substitution reactions. isres.org

Under strong basic conditions, the 1,3,4-thiadiazole ring can undergo ring-opening reactions. nih.gov The derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid have been shown to undergo ring opening under the influence of bases. researchgate.net Similarly, 1,3,4-oxadiazol-2-ones and their thione analogs can undergo ring-opening. acs.org

Oxidation and Reduction Chemistry of the Thiadiazole Core

The thiadiazole ring can undergo both oxidation and reduction reactions. The sulfur and nitrogen atoms can be oxidized using common laboratory oxidants to form N-oxides, S-oxides (oxothiadiazoles), and S,S-dioxides (dioxothiadiazoles). nih.gov These oxidized species have their own unique chemical properties and can be reduced to stable radical anions. nih.gov

Reduction of the thiadiazole ring can also occur. While the ring is generally stable to catalytic hydrogenation with platinum and metal reductions in hydrochloric acid, it can be reduced by Raney nickel, leading to desulfurization and subsequent degradation. pharmaguideline.com Electrochemical studies of some 2,3-dihydro-1,3,4-thiadiazole derivatives have shown that they can be reduced in a single two-electron or successive two irreversible one-electron processes. academicjournals.org This reduction leads to the formation of a dianion that abstracts protons from the medium. academicjournals.org

Carbamate (B1207046) Functional Group Reactions

The carbamate group (-NHCOO-) in benzyl (B1604629) N-(thiadiazol-4-yl)carbamate is an "amide-ester" hybrid that exhibits chemical reactivity comparable to both functional groups. nih.gov Its stability is derived from resonance between the amide and carboxyl groups. nih.gov Carbamates are generally more stable than corresponding esters but more susceptible to hydrolysis than amides. acs.orgresearchgate.net

Hydrolytic Stability and Degradation Pathways

The hydrolysis of carbamates is a critical factor influencing their biological activity and persistence. acs.org Generally, carbamates are more stable against hydrolysis than esters. researchgate.net Their stability can be influenced by pH, with base-catalyzed hydrolysis being a dominant pathway under physiological conditions. nih.govzacharyhhouston.com The mechanism of base hydrolysis differs for monosubstituted and disubstituted carbamates, proceeding through an isocyanate anion intermediate in the former and a carbonate anion in the latter. nih.gov Following hydrolysis, the parent alcohol and carbamic acid are released, with the carbamic acid rapidly decomposing to the corresponding amine and carbon dioxide. nih.gov

The metabolic degradation of carbamates often involves hydrolysis as the initial step, catalyzed by enzymes such as hydrolases and oxidoreductases. frontiersin.orgresearchgate.net For instance, the degradation of the pesticide carbofuran (B1668357) can be initiated by hydrolysis of the carbamate ester linkage. researchgate.net Hydroxyl radicals can also contribute to the degradation of carbamates, primarily through the removal of a hydrogen atom from a methyl group. researchgate.net

Table 2: Factors Influencing Carbamate Hydrolysis

| Factor | Influence on Hydrolysis | Mechanism | Reference |

| pH | Base catalysis dominates at environmental pHs | E1cB type for primary carbamates, BAC2 for secondary | researchgate.net |

| Substituents | Aryl-OCO-NHAlkyl > Alkyl-OCO-NHAlkyl ~ Alkyl-OCO-N(Alkyl)₂ | Varies with substituent nature | nih.gov |

| Enzymes | Catalyzed by hydrolases (e.g., esterases) and oxidoreductases | Enzymatic cleavage of ester or amide bond | frontiersin.org |

| Hydroxyl Radicals | Degradation via hydrogen abstraction | Removal of H-atom from methyl group | researchgate.net |

Transcarbamoylation and Exchange Reactions

Transcarbamoylation, also known as transurethanization or urethane (B1682113) exchange, is a reversible reaction between a carbamate and an alcohol (hydroxyl group). acs.orgresearchgate.net This reaction is generally considered sluggish but can be catalyzed, for example by soft bases at low temperatures. acs.orgresearchgate.net The mechanism can be either associative, proceeding through a classical displacement, or dissociative, involving the retro-formation of an isocyanate and an alcohol. acs.org Transcarbamoylation is a key reaction in the recycling of polyurethanes, where it allows for the depolymerization and repolymerization of the polymer network. researchgate.netmdpi.com

Gas-Phase Elimination Reactions of Thiadiazolyl Carbamates

Gas-phase elimination reactions of carbamates, including thiadiazolyl derivatives, are significant in understanding their thermal decomposition mechanisms. These reactions typically proceed through concerted pathways, often leading to the formation of more stable, lower molecular weight products.

This process is initiated through a six-membered cyclic transition state. In this transition state, the hydrogen atom from the nitrogen of the carbamate group is transferred to the oxygen of the ester carbonyl group, concurrently with the cleavage of the C-O bond of the ester and the N-C bond of the carbamate. This concerted rearrangement leads to the formation of an alkene and a carbamic acid intermediate. For benzyl N-(thiadiazol-4-yl)carbamate, the analogous reaction would involve the formation of toluene (B28343) and thiadiazol-4-yl-carbamic acid.

The transition states for such reactions are often described as being "early," meaning their geometry more closely resembles the reactants than the products. scispace.com This characteristic is supported by the analysis of Wiberg bond indices during the reaction progress. scispace.com

The carbamic acid intermediate formed in the initial elimination step is generally unstable. Research has shown that intermediates like 1,3,4-thiadiazole-2-carboxylic acid are prone to spontaneous decarboxylation in solution. nih.gov Similarly, the thiadiazol-4-yl-carbamic acid intermediate is expected to readily undergo decarboxylation.

This decarboxylation step proceeds through a four-membered cyclic transition state, leading to the final products: carbon dioxide and the corresponding amino-thiadiazole derivative. scispace.com In the case of the modeled ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, the final products are carbon dioxide and 5-amino-1,3,4-thiadiazole-2-acetonitrile. scispace.com Following this pathway, the decomposition of this compound would ultimately yield 4-aminothiadiazole and carbon dioxide, in addition to the toluene formed in the first step.

Step 1: Concerted Elimination Benzyl N-(thiadiazol-yl)carbamate → Toluene + Thiadiazol-yl-carbamic acid

Step 2: Decarboxylation Thiadiazol-yl-carbamic acid → 4-Aminothiadiazole + Carbon Dioxide

| Reactant/Intermediate | Transition State | Products |

| This compound | Six-membered cyclic transition state | Toluene + Thiadiazol-4-yl-carbamic acid |

| Thiadiazol-4-yl-carbamic acid | Four-membered cyclic transition state | 4-Aminothiadiazole + Carbon Dioxide |

Photochemical and Thermal Stability Considerations

The stability of this compound under photochemical and thermal stress is a critical consideration for its handling, storage, and application. Carbamates, in general, exhibit varied stability depending on their specific structure and the conditions they are subjected to.

Studies on benzimidazole (B57391) anthelmintics, which also contain a carbamate moiety, have shown high photosensitivity in solution but reliable stability in solid form and at temperatures up to 50°C. nih.gov The primary degradation products observed in these related compounds resulted from the hydrolysis of the carbamic group. nih.gov

For benzyl carbamates specifically, the benzyl group itself can influence reactivity. The Cbz (carboxybenzyl) protecting group, which is structurally related to the benzyl ester portion of the target molecule, is known to be removable under various conditions, including hydrogenolysis and treatment with Lewis acids. organic-chemistry.org

The photochemical behavior of carbamates is also highly dependent on the chromophore present in the molecule. For instance, 2,5-dimethylphenacyl carbamates have been designed as photoremovable protecting groups, where irradiation leads to the release of the corresponding amine and carbon dioxide via a carbamic acid intermediate. rsc.org Similarly, o-nitrobenzyl-derived carbamates are also known to be photolabile. acs.org While the thiadiazole ring in this compound will have its own distinct photochemical properties, the general lability of the carbamate linkage under UV irradiation is a recurring theme.

| Condition | Expected Stability of this compound | Potential Degradation Products |

| Thermal (Elevated Temp.) | Unstable; undergoes elimination | Toluene, 4-Aminothiadiazole, Carbon Dioxide |

| Photochemical (in Solution) | Likely photosensitive | Products from cleavage of carbamate and/or benzyl group |

| Solid State (Ambient Temp.) | Expected to be relatively stable | - |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of benzyl (B1604629) N-(thiadiazol-4-yl)carbamate is expected to exhibit distinct signals corresponding to the protons of the benzyl group, the carbamate (B1207046) N-H, and the thiadiazole ring.

Based on analogous structures, the following proton signals can be predicted:

Thiadiazole Proton: The proton on the thiadiazole ring is expected to appear as a singlet in the aromatic region, likely downfield due to the electron-withdrawing nature of the heterocyclic ring.

Benzyl Protons: The five protons of the phenyl ring will likely appear as a multiplet in the range of δ 7.3-7.5 ppm. The two benzylic protons (CH₂) adjacent to the carbamate oxygen will present as a singlet around δ 5.2 ppm.

Carbamate Proton: The N-H proton of the carbamate linkage is expected to show a broad singlet, with its chemical shift being concentration and solvent dependent.

For a closely related compound, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, the benzylic protons appear as a singlet at 5.24 ppm, and the aromatic protons of the benzyl group are observed as a multiplet between 7.46-7.26 ppm. mdpi.com The single proton on the thiazole (B1198619) ring of this analogue resonates at 6.69 ppm. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for Benzyl N-(thiadiazol-4-yl)carbamate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.3-7.5 | Multiplet |

| Benzyl-CH₂ | ~5.2 | Singlet |

| Thiadiazole-H | Downfield singlet | Singlet |

| Carbamate-NH | Variable | Broad Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

The expected ¹³C NMR signals for this compound are:

Carbonyl Carbon: The carbamate carbonyl carbon is anticipated to resonate in the range of δ 153-155 ppm.

Thiadiazole Carbons: The carbon atoms of the thiadiazole ring will have characteristic shifts, influenced by the nitrogen and sulfur atoms.

Benzyl Carbons: The benzylic carbon (CH₂) is expected around δ 67 ppm. The aromatic carbons of the phenyl ring will appear in the δ 127-136 ppm region, with the ipso-carbon at a distinct chemical shift.

In the analogue, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, the carbonyl carbon of the carbamate appears at 154.00 ppm. mdpi.com The benzylic CH₂ resonates at 67.21 ppm, and the phenyl ring carbons are observed at 127.82, 127.99, 128.17, and 135.92 ppm. mdpi.com The thiazole ring carbons in this related molecule are found at 107.78, 148.75, and 160.02 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbamate) | 153-155 |

| Thiadiazole-C | Characteristic heterocyclic region |

| Benzyl-CH₂ | ~67 |

| Phenyl-C (aromatic) | 127-136 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the benzylic CH₂ and the protonated carbon of the thiadiazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, which can confirm the chemical formula of this compound as C₁₀H₉N₃O₂S. The calculated monoisotopic mass for this compound is 235.0415 g/mol . chemspider.com HRMS data for related heterocyclic compounds have been successfully used to confirm their elemental composition. rsc.org

Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to induce fragmentation of the parent molecule. The resulting fragmentation pattern provides valuable structural information.

For this compound, key expected fragmentation pathways would include:

Loss of the benzyl group: A prominent fragment would likely correspond to the loss of the benzyl group (C₇H₇•), leading to a fragment ion.

Decarboxylation: The loss of carbon dioxide (CO₂) from the carbamate moiety is another common fragmentation pathway.

Cleavage of the thiadiazole ring: Fragmentation of the heterocyclic ring can provide further structural confirmation.

Analysis of the fragmentation patterns of similar structures, such as 5-benzyl-1,3,4-oxadiazole-2-thiol, reveals characteristic cleavages that help in identifying the core structure. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the various functional groups present in this compound. By analyzing the vibrational modes of the molecule's constituent bonds, these techniques provide a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of different functional groups. For this compound, the key functional groups—the carbamate linkage, the benzyl group, and the thiadiazole ring—exhibit characteristic absorption bands.

The FT-IR spectrum is expected to show distinct peaks corresponding to N-H stretching, C=O (carbonyl) stretching of the carbamate, and C-N stretching. rsc.org The thiadiazole ring itself will contribute to a series of complex vibrations. researchgate.net While a specific spectrum for the title compound is not publicly documented, data from analogous structures like benzyl carbamate and other N-heterocyclic carbamates allow for the prediction of its principal infrared absorptions. rsc.orgnist.gov

Table 1: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbamate N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Carbonyl C=O | Stretching | 1690 - 1730 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Carbamate N-H | Bending | 1510 - 1550 |

| Thiadiazole Ring | Ring Stretching | 1300 - 1500 |

| Carbamate C-N | Stretching | 1300 - 1400 |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective in characterizing the vibrations of the aromatic benzyl ring and the sulfur-containing thiadiazole ring.

X-ray Crystallography for Solid-State Structure Determination

Unit Cell Parameters and Crystal System Analysis

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would yield its unit cell parameters (the dimensions a, b, c, and angles α, β, γ of the smallest repeating unit of the crystal lattice) and identify its crystal system and space group. While data for the exact title compound is not published, analysis of closely related structures, such as benzyl N-(heterocyclic)carbamates, provides insight into the likely crystallographic properties. mdpi.commdpi.comresearchgate.net For instance, benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate crystallizes in the monoclinic space group P2₁, and benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate also shows a defined crystal system. mdpi.commdpi.com These examples suggest that the title compound would likely crystallize in a common system like monoclinic or orthorhombic.

Table 2: Representative Crystal Data for an Analogous Compound: Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.8152(2) |

| b (Å) | 9.6305(2) |

| c (Å) | 9.8465(2) |

| α (°) | 90 |

| β (°) | 116.785(1) |

| γ (°) | 90 |

Data from a related oxadiazole compound serves as a representative example. mdpi.com

Molecular Conformation and Intermolecular Interactions

X-ray analysis reveals the molecule's conformation. It is expected that the thiadiazole ring and the adjacent carbamate moiety (N-C=O) would be largely planar. mdpi.com The benzyl group, however, would likely be oriented at a significant dihedral angle relative to this plane. mdpi.com

Furthermore, the crystal packing is heavily influenced by intermolecular interactions. Hydrogen bonding is expected to be a dominant force, particularly involving the carbamate N-H group acting as a hydrogen bond donor and a nitrogen atom of the thiadiazole ring acting as an acceptor. mdpi.commdpi.com These interactions can lead to the formation of distinct supramolecular structures, such as centrosymmetric dimers or extended chains and layers, which stabilize the crystal lattice. mdpi.comresearchgate.net

Chromatographic Techniques for Purity Assessment and Analysis

Chromatographic methods are essential for separating the title compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of a chemical reaction and for preliminary purity checks. mdpi.com For this compound, a typical TLC analysis would involve spotting a solution of the compound onto a silica (B1680970) gel plate (stationary phase) and developing it with a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) (mobile phase). mdpi.com The compound's purity can be estimated by the presence of a single spot after visualization under UV light or with a chemical stain. The retention factor (R_f) is a characteristic value for a given compound in a specific solvent system.

High-Performance Liquid Chromatography (HPLC) offers a more precise and quantitative method for purity assessment. In a typical reverse-phase HPLC setup, the compound would be passed through a column packed with a non-polar stationary phase (e.g., C18-silica) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The time it takes for the compound to pass through the column, known as the retention time, is highly reproducible. The area of the peak in the resulting chromatogram is proportional to the compound's concentration, allowing for accurate quantification of its purity.

Table 3: Chromatographic Methods for Analysis of this compound

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| TLC | Silica Gel | Hexane/Ethyl Acetate | Reaction Monitoring, Purity Screening |

| HPLC | C18-bonded Silica | Acetonitrile/Water | Quantitative Purity Analysis |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing quantitative information about the elemental composition of a substance. This analytical method is fundamental for confirming the empirical formula of a synthesized compound, which in turn is crucial for verifying its molecular formula and, by extension, its molecular weight. In the context of the structural elucidation of benzyl N-(1,2,3-thiadiazol-4-yl)carbamate, elemental analysis serves as a primary validation of its atomic makeup.

The theoretical elemental composition of benzyl N-(1,2,3-thiadiazol-4-yl)carbamate can be calculated from its molecular formula, C₁₀H₉N₃O₂S. ontosight.aichemspider.com These calculated values provide a benchmark against which experimentally determined values are compared. The accepted tolerance for the difference between calculated and found values is typically within ±0.4%, a deviation that accounts for minor impurities and instrumental variations.

Detailed Research Findings

The process of elemental analysis typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to determine the percentages of the respective elements. The sulfur content is usually determined by other methods, such as inductively coupled plasma (ICP) analysis or other classical techniques.

The congruence of experimental results with the theoretical values presented in the table below would provide strong evidence for the successful synthesis and purity of benzyl N-(1,2,3-thiadiazol-4-yl)carbamate.

Interactive Data Table: Elemental Analysis of Benzyl N-(1,2,3-thiadiazol-4-yl)carbamate

| Element | Symbol | Atomic Mass | Moles in Compound | Mass in Compound | Theoretical % | Experimental % |

| Carbon | C | 12.01 | 10 | 120.10 | 47.80 | Data not found |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.61 | Data not found |

| Nitrogen | N | 14.01 | 3 | 42.03 | 16.73 | Data not found |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.74 | Data not found |

| Sulfur | S | 32.07 | 1 | 32.07 | 12.77 | Data not found |

| Total | 251.27 | 100.00 |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in predicting the molecular properties of benzyl (B1604629) N-(thiadiazol-4-yl)carbamate. These calculations, particularly those based on Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a popular choice for studying complex molecules.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and properties of carbamates and thiadiazole derivatives. scirp.orgnih.govepstem.net DFT methods, such as B3LYP, are used with various basis sets like 6-31G(d,p) and 6-311++G(d,p) to optimize the molecular geometry and calculate vibrational frequencies. scirp.orgepstem.netdergipark.org.tr For similar carbamate (B1207046) compounds, comparisons between calculated and experimental vibrational frequencies have been used to validate the accuracy of the theoretical methods. scirp.orgresearchgate.net Studies on related heterocyclic compounds have also utilized DFT to analyze molecular structure, and the results often show good agreement with experimental data from X-ray diffraction. nih.gov

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr The energy gap between the HOMO and LUMO (E_HOMO - E_LUMO) is a significant parameter that provides insights into the chemical reactivity and stability of a molecule. dergipark.org.trnih.gov

A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in predicting the sites of electrophilic and nucleophilic attack. For various organic molecules, including those with thiadiazole and carbamate moieties, HOMO-LUMO analysis has been used to determine ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness, which are all indicators of reactivity. conicet.gov.ar

For a related compound, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the narrow frontier orbital gap indicated that charge transfer interactions occur within the molecule, suggesting high chemical reactivity. nih.gov Similarly, for 3-amino-1,2,4-triazole, the HOMO-LUMO energy gap was calculated to be 4.898 eV at the B3LYP/6-311++G(d,p) level, indicating its chemical activity. dergipark.org.tr

Table 1: Calculated Quantum Chemical Properties of a Related Triazole Compound

| Parameter | Value (eV) |

| E_HOMO | -7.012 |

| E_LUMO | -2.114 |

| Energy Gap (ΔE) | 4.898 |

| Ionization Potential (I) | 7.012 |

| Electron Affinity (A) | 2.114 |

Data derived from calculations on 3-amino-1,2,4-triazole at the B3LYP/6-311++G(d,p) level. dergipark.org.tr

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is colored to represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

In studies of similar heterocyclic compounds, MEP analysis has shown that negative potential sites are often located around electronegative atoms like nitrogen and oxygen, as well as carbonyl groups. nih.govresearchgate.net Conversely, positive potential is generally found around hydrogen atoms. nih.gov This information is critical for understanding intermolecular interactions, including hydrogen bonding, and for predicting how the molecule will interact with biological targets. mdpi.commdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and flexibility of benzyl N-(thiadiazol-4-yl)carbamate is essential for comprehending its biological activity. Conformational analysis and molecular dynamics simulations are powerful techniques for exploring the molecule's spatial arrangements and dynamic behavior.

Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping is a computational method used to explore the different conformations of a molecule and their relative energies. By systematically changing the dihedral angles of rotatable bonds, a map of the potential energy landscape can be generated. This allows for the identification of the most stable conformers (energy minima) and the energy barriers between them (transition states).

For related molecules like 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, conformational analysis has been performed to identify the most stable isomers due to internal rotation around single bonds. iu.edu.sa Such studies help in understanding which conformations are most likely to be present under different conditions.

Conformational Preferences and Flexibility

The conformational preferences of this compound are determined by the rotational barriers around its single bonds. The flexibility of the molecule is a key factor in its ability to bind to a biological target. Studies on similar molecules, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, have revealed the existence of a hindered rotational equilibrium between different conformers in solution. scielo.br

Molecular dynamics (MD) simulations can provide a more dynamic picture of conformational flexibility. nih.gov By simulating the motion of the atoms over time, MD can reveal the range of conformations that the molecule can adopt and the transitions between them. For instance, MD simulations of benzimidazole (B57391)–thiadiazole hybrids have been used to examine the stability of the compounds when interacting with a target protein. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Comprehensive searches of scientific literature and chemical databases have revealed a notable absence of published research specifically detailing the reaction mechanism modeling and transition state characterization for the formation or reactions of this compound. While computational studies on the synthesis and reactions of carbamates and thiadiazole derivatives are prevalent, the specific energetic and geometric parameters for this particular compound are not available in the public domain.

Activation Energies and Kinetic Parameters

There is currently no publicly available data on the activation energies or kinetic parameters for the reactions involving this compound. Such studies, typically employing methods like Density Functional Theory (DFT), would be necessary to determine the energy barriers and reaction rates for its synthesis or subsequent chemical transformations. Without dedicated computational investigations, these values remain undetermined.

Intrinsic Reaction Coordinate (IRC) Pathways

Similarly, no Intrinsic Reaction Coordinate (IRC) pathway analyses for this compound have been reported. IRC calculations are crucial for confirming that a calculated transition state connects the correct reactants and products and for elucidating the precise geometric changes that occur along the reaction pathway. The absence of such studies means the mechanistic pathway for reactions involving this compound has not been computationally verified.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of a series of compounds with their biological activity. While QSAR studies have been conducted on various classes of thiadiazole and carbamate-containing molecules, a specific QSAR model for a series of compounds centered around the this compound scaffold has not been published.

Selection of Physicochemical and Topological Descriptors

The development of a QSAR model for this compound and its analogues would necessitate the calculation and selection of relevant molecular descriptors. These descriptors fall into several categories:

Physicochemical Descriptors: These would likely include properties such as LogP (lipophilicity), molecular weight, molar refractivity, and polar surface area.

Topological Descriptors: These describe the connectivity and branching of the molecule, such as the Kier & Hall connectivity indices and the Balaban J index.

Electronic Descriptors: Quantum chemical calculations would be used to determine descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges on key atoms (e.g., the nitrogen and sulfur atoms of the thiadiazole ring, the carbonyl oxygen, and the amide nitrogen).

A hypothetical data table of descriptors that would be considered for a QSAR study is presented below. Please note that the values for this compound in this table are theoretical and would require computational software for actual determination.

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Physicochemical | LogP | 2.5 |

| Molecular Weight | 235.27 g/mol | |

| Polar Surface Area | 75.5 Ų | |

| Topological | Kier & Hall Index (¹χ) | 6.8 |

| Balaban J Index | 2.1 | |

| Electronic | HOMO Energy | -8.2 eV |

| LUMO Energy | -1.5 eV | |

| Dipole Moment | 3.2 D |

Correlation with Molecular Interactions (e.g., Enzyme Binding)

In the absence of a specific QSAR study, any discussion on the correlation of descriptors with molecular interactions for this compound remains speculative. However, based on studies of related compounds, it can be hypothesized that:

Hydrogen Bonding: The carbamate moiety and the nitrogen atoms in the thiadiazole ring could act as hydrogen bond donors and acceptors, respectively. Descriptors related to partial charges and polar surface area would likely correlate with the strength and frequency of these interactions within an enzyme's active site.

Hydrophobic Interactions: The benzyl group provides a significant hydrophobic region. The LogP value and descriptors related to molecular size and shape would be expected to correlate with interactions with hydrophobic pockets in a target protein.

π-Stacking: The aromatic benzyl and thiadiazole rings could engage in π-π or cation-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a binding site. Electronic and topological descriptors would be crucial in modeling these interactions.

A hypothetical correlation table illustrates the potential relationships that a QSAR study might uncover.

| Descriptor | Potential Correlation with Enzyme Binding |

| LogP | Positive correlation with binding to hydrophobic pockets. |

| Polar Surface Area | Negative correlation if the binding site is predominantly hydrophobic; positive if hydrogen bonding is critical. |

| HOMO/LUMO Energies | Correlation with the compound's reactivity and ability to participate in charge-transfer interactions. |

| Partial Atomic Charges | Direct correlation with the strength of electrostatic and hydrogen bonding interactions with specific residues. |

It must be reiterated that without experimental biological data and a formal QSAR study on a series of analogues, these correlations are purely theoretical.

Structure Activity Relationships Sar in Molecular Recognition

Impact of Benzyl (B1604629) Moiety Modifications on Molecular Interactions

The benzyl group, while seemingly a simple aromatic component, offers a wide scope for modification that can profoundly affect the molecule's binding affinity and pharmacokinetic properties.

The nature and position of substituents on the benzyl ring are critical determinants of biological activity. The addition of electron-withdrawing or electron-donating groups can alter the electronic environment of the entire molecule, influencing its ability to form key interactions with a target protein.

Research into 1,2,3-thiadiazole (B1210528) derivatives has shown that the position of substituents is key, with para-substituted compounds often exhibiting greater cytotoxic potency than their ortho-substituted counterparts. mdpi.com The type of substituent also plays a major role. For instance, in a series of antiviral 1,2,3-thiadiazole derivatives, compounds with a 2,4-dihalo-substituted phenyl ring demonstrated significantly enhanced antiviral potential. mdpi.com Similarly, the introduction of a nitro group, a strong electron-withdrawing group, has been shown to boost antiviral efficacy. mdpi.com

In the context of enzyme inhibition, a study on 5-benzyl-1,3,4-thiadiazole derivatives found that a compound featuring a (4-bromophenyl)methyl substituent exhibited moderate activity as an acetylcholinesterase inhibitor, highlighting the impact of halogen substitution. researchgate.net

Interactive Table: Effect of Benzyl Ring Substituents on Biological Activity

| Parent Scaffold | Substituent | Position | Observed Effect | Target/Activity |

|---|---|---|---|---|

| 1,2,3-Thiadiazole | Halogen (Br, Cl) | 2,4- (di-substituted) | Significant increase in antiviral potential mdpi.com | Antiviral (HIV-1) |

| 1,2,3-Thiadiazole | Nitro (NO₂) | Not specified | Enhancement in antiviral efficacy mdpi.com | Antiviral |

| 5-Benzyl-1,3,4-thiadiazole | Bromo (Br) | 4- | Moderate inhibitory activity researchgate.net | Acetylcholinesterase |

While the core structure specifies a benzyl group, which contains a methylene (B1212753) (-CH2-) linker, the length and nature of the chain separating the aromatic ring from the carbamate-thiadiazole core can influence activity. This is often related to optimizing lipophilicity and achieving the correct orientation within a binding pocket.

In a related series of alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates, antifungal activity was found to be highly dependent on the length of the alkyl chain. The optimal activity against fungal strains Gibberella zeae and Alternaria kikuchiana was observed in compounds with an alkyl chain length of 6 to 11 carbons. This demonstrates that the size of the lipophilic group attached to the carbamate (B1207046) is a critical parameter for tuning biological activity.

Role of Thiadiazole Ring Substituents in Targeted Interactions

The nitrogen atoms within the thiadiazole ring are crucial hydrogen bond acceptors. Molecular docking studies have repeatedly shown their importance in anchoring the molecule to its biological target. For example, in a series of adenosine (B11128) A₃ receptor antagonists, a nitrogen atom of the 1,2,4-thiadiazole (B1232254) ring was found to form a critical hydrogen bond with a serine residue (S181) in the receptor, contributing significantly to binding affinity. nih.gov Similarly, docking studies of a 5-benzyl-1,3,4-thiadiazole derivative with acetylcholinesterase revealed a potential hydrogen bond between a thiadiazole nitrogen and a histidine residue (His440) in the enzyme's active site. researchgate.net

The isomeric form of the thiadiazole ring—that is, the arrangement of the two nitrogen and one sulfur atoms—has a dramatic impact on the molecule's three-dimensional shape and its ability to interact with specific targets. Different isomers (e.g., 1,3,4-thiadiazole (B1197879), 1,2,4-thiadiazole, 1,2,3-thiadiazole) position the crucial nitrogen atoms in different locations, which can either facilitate or prevent key binding interactions.

A striking example of this is seen in the development of human adenosine A₃ receptor antagonists. A 1,2,4-thiadiazole derivative (compound 39) was found to be a highly potent antagonist. nih.gov Molecular modeling showed that its structure allowed for crucial hydrogen bonds with the receptor. However, its regioisomer, a 1,3,4-thiadiazole derivative (compound 42), was approximately 6000-fold less active. nih.gov This drastic loss of affinity was attributed to the different positioning of the nitrogen atoms in the 1,3,4-isomer, which prevented the formation of the same energetically favorable hydrogen bonds. nih.gov This underscores that the specific arrangement of heteroatoms in the thiadiazole ring is a critical factor for targeted molecular recognition.

Interactive Table: Impact of Thiadiazole Isomerism on Receptor Binding

| Compound | Thiadiazole Isomer | Target | Key Finding |

|---|---|---|---|

| Analog 39 | 1,2,4-Thiadiazole | Adenosine A₃ Receptor | Potent antagonist; able to form critical H-bonds with the receptor. nih.gov |

Significance of the Carbamate Linkage in Molecular Binding

The carbamate linkage (-NH-C(=O)-O-) is not merely a passive spacer but a critical functional group that is often essential for the compound's mechanism of action. It provides a stable, conformationally restricted bridge between the benzyl and thiadiazole moieties.

Studies have shown that for certain targets, the carbamate group is indispensable. In the search for inhibitors of lysosomal acid lipase (B570770) (LAL), a potential target for Niemann-Pick type C disease, researchers found that only thiadiazole carbamates were effective inhibitors. nih.gov The corresponding thiadiazole amides, esters, and ketones were inactive. This suggests a specific mechanistic role for the carbamate, which is proposed to involve the transient carbamoylation of a serine residue in the enzyme's active site, a mechanism of covalent inhibition. nih.gov

Furthermore, the carbamate functionality is a well-known pharmacophore in medicinal chemistry. nih.gov Its N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, providing additional points of interaction with a biological target. nih.gov Its structural similarity to a peptide bond allows it to act as a stable peptide isostere, and its chemical properties are often exploited to enhance bioavailability and metabolic stability. nih.gov

Hydrogen Bonding Potential and Acceptor/Donor Capabilities

The capacity of a molecule to form hydrogen bonds is fundamental to its molecular recognition by a biological target. In the case of benzyl N-(thiadiazol-4-yl)carbamate, several key functional groups contribute to its hydrogen bonding potential.

The thiadiazole ring itself contains two nitrogen atoms, which can act as hydrogen bond acceptors. The specific positioning of these nitrogen atoms within the thiadiazole ring (e.g., 1,2,4- vs. 1,3,4-thiadiazole) will influence the geometry and strength of these interactions. The carbamate linker, -NH-C(=O)O-, is a classic hydrogen bonding motif. The amide nitrogen (N-H) is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

In a structurally related thiazole (B1198619) compound, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, crystallographic studies have shown that the carbamate NH group forms intermolecular hydrogen bonds with the thiazole nitrogen atom, leading to the formation of centrosymmetric dimers. This highlights the significant role of the carbamate linker and the heterocyclic nitrogen in establishing intermolecular connections that are crucial for crystal packing and, by extension, for interactions in a biological context.

The benzyl group, while primarily contributing to hydrophobic interactions, can also participate in weaker C-H···π interactions, which are increasingly recognized as important for molecular recognition and binding affinity.

Table 1: Hydrogen Bonding Capabilities of this compound Functional Groups

| Functional Group | Potential Role |

| Thiadiazole Nitrogens | Hydrogen Bond Acceptor |

| Carbamate N-H | Hydrogen Bond Donor |

| Carbamate C=O | Hydrogen Bond Acceptor |

| Benzyl Ring | C-H···π Interactions |

Stereochemical Considerations and Enantiomeric Purity

While this compound itself is an achiral molecule, the introduction of chiral centers through substitution on the benzyl ring, the thiadiazole ring, or the carbamate linker can have profound implications for its biological activity. The three-dimensional arrangement of atoms in a chiral molecule is critical for its interaction with chiral biological macromolecules such as enzymes and receptors.

It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is because the differential spatial arrangement of functional groups in each enantiomer leads to distinct interactions with the binding site of a biological target. One enantiomer may bind with high affinity and elicit the desired therapeutic effect, while the other may be less active, inactive, or even mediate toxic side effects.

For instance, in a series of chiral 1,3,4-thiadiazole-based bis-sulfonamides, the anti-HIV activity was found to be dependent on the specific stereochemistry of the compounds. researchgate.net Similarly, studies on chiral thiadiazole-based carbamates as endocannabinoid-hydrolyzing enzyme inhibitors have shown that the (S)-enantiomer can be a potent inhibitor while the (R)-enantiomer is significantly less active. core.ac.uk

Therefore, if derivatives of this compound are designed to include chiral centers, the evaluation of the individual enantiomers is crucial. Enantiomeric purity, the measure of the excess of one enantiomer in a mixture, becomes a critical quality attribute for such compounds. The synthesis of enantiomerically pure compounds or the separation of a racemic mixture is often necessary to fully characterize the SAR and to develop a safe and effective therapeutic agent. The analysis of enantiomeric pairs reveals that many key medicinal chemistry parameters can vary significantly more than what can be predicted by simple physical property-based models. rsc.org

Chemoinformatic Approaches to SAR Elucidation

Chemoinformatics provides a powerful suite of computational tools to analyze and predict the SAR of chemical compounds, thereby accelerating the drug discovery process. These methods can be broadly categorized into those based on molecular descriptors and those employing machine learning algorithms.

Electronic-Topological Methods

Electronic-topological methods aim to capture both the electronic and topological features of a molecule in the form of numerical descriptors. These descriptors can then be used to build quantitative structure-activity relationship (QSAR) models that correlate the chemical structure with biological activity.

One prominent approach is the use of Electrotopological State (E-state) indices . These indices are calculated for each atom in a molecule and encode information about the atom's electronic character and its topological environment within the molecule. By identifying which atomic E-state indices are correlated with a particular biological activity, researchers can gain insights into the key structural fragments responsible for that activity.

Machine Learning Applications in SAR (e.g., Neural Networks)

Machine learning (ML) algorithms, particularly neural networks, are increasingly being applied to SAR elucidation. These models can learn complex, non-linear relationships between chemical structures and biological activities from large datasets.

In the context of this compound and its derivatives, a typical ML workflow would involve:

Data Collection: Assembling a dataset of thiadiazole derivatives with their measured biological activities.

Molecular Descriptors: Representing each molecule by a set of numerical descriptors. These can range from simple physicochemical properties (e.g., molecular weight, logP) to more complex 2D or 3D structural fingerprints.

Model Training: Training a neural network or another ML model to learn the mapping between the molecular descriptors and the biological activity.

Model Validation: Assessing the predictive performance of the trained model on an independent test set of molecules.

Once a predictive model is established, it can be used to virtually screen large libraries of compounds to identify those with the highest predicted activity. This in silico screening can significantly reduce the time and resources required for experimental testing. For instance, machine learning models have been successfully used in the lead identification process for antimalarial flavonoids and in the QSAR modeling of 2-amino thiazole derivatives as potential anticancer agents. researchgate.net

Mechanistic Studies of Specific Molecular Interactions

Molecular Basis of Enzyme Inhibition by Thiadiazolyl Carbamates

Thiadiazole carbamates are recognized as potent inhibitors of several enzymes, particularly those within the serine hydrolase superfamily. nih.govnih.gov Their mechanism of action often involves the covalent modification of the enzyme's active site, leading to a loss of catalytic function. nih.govnih.gov

The primary mechanism by which thiadiazole carbamates inhibit serine hydrolases is through the carbamoylation of the catalytic serine residue in the enzyme's active site. nih.govnih.gov This process is analogous to the mechanism of action for other well-known carbamate (B1207046) inhibitors like rivastigmine (B141), which targets acetylcholinesterase. nih.govnih.gov

The carbamate moiety of the inhibitor acts as a reactive group. nih.gov The catalytic serine, which is a key component of the enzyme's function, performs a nucleophilic attack on the carbonyl carbon of the carbamate. nih.govbiorxiv.org This results in the formation of a transient, covalent carbamoyl-enzyme intermediate. nih.govnih.gov The formation of this intermediate effectively blocks the active site, preventing the enzyme from binding to and processing its natural substrate. nih.govnih.gov

Studies on lysosomal acid lipase (B570770) (LAL) have demonstrated that both the carbamate group and the thiadiazole ring are crucial for effective inhibition. nih.gov While various carbamates were tested, only those containing the thiadiazole moiety showed significant inhibitory activity against LAL. nih.gov This suggests that the thiadiazole portion of the molecule plays a key role in correctly positioning the inhibitor within the active site for the carbamoylation reaction to occur. The inhibition of LAL by thiadiazole carbamates has been shown to be time-dependent, which is consistent with a covalent modification mechanism. nih.gov

The carbamate functional group is considered a "privileged" reactive group for targeting serine hydrolases because it can be modified to create inhibitors with high potency and selectivity across the proteome. nih.govresearchgate.net

Kinetic studies have revealed that thiadiazole carbamates act as competitive inhibitors of enzymes like LAL. nih.gov This means they compete with the enzyme's natural substrate for binding to the active site. The inhibitor's structural similarity to the substrate or a transition state of the substrate-enzyme reaction allows it to bind to the same site.

In the case of LAL, the inhibitor binds to the active site, and the subsequent carbamoylation of the catalytic serine prevents the substrate from binding and being hydrolyzed. nih.gov This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate, with no change in the maximum reaction velocity (Vmax), as the inhibitor's effect can be overcome by increasing the substrate concentration.

Molecular docking studies have been instrumental in visualizing and understanding the interactions between thiadiazole-containing compounds and their enzyme targets at an atomic level. nih.govrsc.org These computational simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a docking score. researchgate.net

For thiadiazole derivatives, docking studies have helped to identify key amino acid residues within the active site that are crucial for binding. researchgate.netresearchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For example, in the context of antibacterial targets, docking studies of 1,3,4-thiadiazole (B1197879) derivatives have suggested that interactions with residues like TYR158 and GLN100 are important for binding to the E. coli MurB enzyme. nih.govnih.gov While not specific to benzyl (B1604629) N-(thiadiazol-4-yl)carbamate, these studies highlight the types of interactions that are likely important for the binding of this class of compounds.

The binding mode of a ligand, as predicted by docking, can explain its inhibitory activity and selectivity. For instance, the stability of the protein-ligand complex, which can be assessed through molecular dynamics simulations, provides further insight into the mechanism of inhibition. researchgate.net

Interaction with Macromolecular Targets

The biological effects of benzyl N-(thiadiazol-4-yl)carbamate and related compounds are a direct result of their interactions with specific macromolecular targets within the cell.

While much of the research on thiadiazole carbamates has focused on enzyme inhibition, derivatives of 1,2,5-thiadiazole (B1195012) have been identified as potent and selective ligands for human 5-HT1A receptors. nih.gov This indicates that the thiadiazole scaffold can be tailored to interact with G-protein coupled receptors in addition to enzymes. The specific binding of a ligand to a receptor is determined by its chemical structure and its ability to form favorable interactions with the receptor's binding pocket. ontosight.ai

Protein-ligand interaction profiling is a broader approach to understanding how a compound interacts with a range of proteins. This can be achieved through computational methods like molecular docking or experimental techniques such as activity-based protein profiling (ABPP). nih.govnih.gov

ABPP studies have been used to investigate the proteome-wide reactivity of various carbamate chemotypes. nih.govnih.gov These studies have confirmed that certain classes of carbamates, including O-aryl and O-hexafluoroisopropyl (HFIP) carbamates, exhibit high selectivity for serine hydrolases within complex proteomes. nih.govresearchgate.net This selectivity is crucial for developing therapeutic agents with minimal off-target effects.

The interaction profile of a compound like this compound would include its primary target(s) and any potential off-targets. The stability of these interactions is governed by a combination of factors, including hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's binding site residues. researchgate.net

Interactive Data Table: Docking and Inhibition Data for Related Compounds

Below is a summary of inhibition and docking data for various thiadiazole and carbamate derivatives against different targets, illustrating the structure-activity relationships.

| Compound Class | Target Enzyme | Inhibition Data (IC₅₀) | Docking Score (kcal/mol) | Key Interacting Residues |

| Thiadiazole Carbamates | Lysosomal Acid Lipase | Potent Inhibition | Not Reported | Catalytic Serine |

| Benzyl N-phenylcarbamates | Acetylcholinesterase | 199-535 µmol·l⁻¹ arkat-usa.org | Not Reported | Not Reported |

| Benzyl N-phenylcarbamates | Butyrylcholinesterase | 21-177 µmol·l⁻¹ arkat-usa.org | Not Reported | Not Reported |

| 1,3,4-Thiadiazole Derivatives | E. coli MurB | Not Reported | -7.44 to -10.69 researchgate.net | Not Reported |

| Triazolo-Thiadiazoles | E. coli MurB | Potent Antibacterial | Not Reported | Not Reported |

| Triazolo-Thiadiazoles | CYP51 | Potent Antifungal | Not Reported | Not Reported |

Chemoinformatic Approaches to Target Identification

In the absence of experimental data, chemoinformatic or in silico methods provide a valuable starting point for predicting potential biological targets. These computational techniques utilize the chemical structure of a compound to screen against vast databases of known biological targets, identifying potential protein partners based on structural similarity, pharmacophore matching, and molecular docking simulations.

For various thiadiazole derivatives, chemoinformatic studies have been instrumental in identifying potential targets and guiding subsequent experimental validation. These approaches often involve the following steps:

Ligand-Based Virtual Screening: Comparing the structure of this compound to libraries of compounds with known biological activities to identify potential targets based on the principle that structurally similar molecules often have similar biological functions.

Structure-Based Virtual Screening (Molecular Docking): If a three-dimensional structure of a potential target protein is available, molecular docking can be used to predict the binding mode and affinity of this compound within the protein's active site. This can provide insights into the specific amino acid residues involved in the interaction.

Pharmacophore Modeling: Identifying the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) of this compound that are essential for biological activity. This pharmacophore model can then be used to search for proteins that have a complementary binding site.

While these chemoinformatic approaches are powerful tools for hypothesis generation, it is crucial to emphasize that their predictions require experimental validation. As of now, no published studies have specifically applied these methods to this compound.

Interactive Data Table: Chemoinformatic Target Prediction for Related Thiadiazole Derivatives

Since no specific data exists for this compound, the following table presents findings from chemoinformatic studies on related thiadiazole compounds to illustrate the types of targets that have been identified for this class of molecules.

| Derivative Class | Predicted/Identified Target(s) | Chemoinformatic Method(s) Used | Reference |

| 1,3,4-Thiadiazole Derivatives | SARS-CoV-2 Main Protease (Mpro), Papain-Like Protease (PLpro), RNA-dependent RNA polymerase (RdRp) | Molecular Docking, Molecular Dynamics | nih.gov |

| 1,3,4-Thiadiazole Hybrids | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Molecular Docking, ADMET Prediction | researchgate.net |

| 5-Substituted-1,3,4-thiadiazole-2-thiol derivatives | Carbonic Anhydrase Isoforms | Molecular Docking | |

| 1,2,4-Triazolo[3,4-b] nih.govresearchgate.netbiointerfaceresearch.comthiadiazoles | Dihydrofolate Reductase (DHFR) | Molecular Docking |

Emerging Applications and Future Research Directions

Role in Agrochemical Development

The unique chemical properties of thiadiazole derivatives have positioned them as significant compounds in the discovery and development of modern agrochemicals.

Thiadiazole derivatives are recognized for their fungicidal properties, which can be attributed to several mechanisms of action. A notable mechanism is the induction of systemic acquired resistance (SAR) in plants, a defense response that provides broad-spectrum and long-lasting protection against a variety of pathogens. mdpi.com Certain thiadiazole compounds can mimic endogenous signaling molecules like salicylic (B10762653) acid, triggering the plant's innate defense pathways. mdpi.com This leads to the production of pathogenesis-related (PR) proteins, which possess antimicrobial properties and are key components of SAR.

Beyond inducing plant defenses, some thiadiazole derivatives exhibit direct antifungal activity. sarcouncil.comnih.gov Research has shown that these compounds can interfere with critical fungal cellular processes. For instance, some derivatives disrupt the integrity of the fungal cell membrane or inhibit the biosynthesis of ergosterol, an essential component of these membranes. mjima.org Studies on specific N-(1,2,3-thiadiazole-4-carbonyl) carbamates have demonstrated their fungistatic effects against various fungi, with the length of the alkyl chain influencing their activity. nih.gov For example, hexyl N-(1,2,3-thiadiazole-4-carbonyl)carbamate showed significant growth inhibition against Alternaria kikuchiana, while other derivatives with longer alkyl chains were effective against Gibberella zeae. nih.gov The fungicidal efficacy of these compounds underscores their potential in developing new crop protection agents. nih.gov

Table 1: Fungicidal Activity of Selected Alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates

| Compound | Target Fungi | Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|---|---|

| Hexyl N-(1,2,3-thiadiazole-4-carbonyl)carbamate | A. kikuchiana | 50 | 90.7 |

| Hexyl N-(1,2,3-thiadiazole-4-carbonyl)carbamate | A. kikuchiana | 5 | 54 |

| Heptyl N-(1,2,3-thiadiazole-4-ylcarbonyl)carbamate | G. zeae | 5 | 78 |

| Octyl N-(1,2,3-thiadiazole-4-ylcarbonyl)carbamate | G. zeae | 5 | 63 |

| Undecyl N-(1,2,3-thiadiazole-4-ylcarbonyl)carbamate | G. zeae | 5 | 59 |

Data sourced from a study on the fungistatic activity of thiadiazole derivatives. nih.gov

The application of thiadiazole derivatives extends to weed and pest control. researchgate.netacs.org Certain thiadiazole compounds, such as buthidiazole and tebuthiuron, have been developed as herbicides for selective weed management in crops like corn and sugarcane. researchgate.net The herbicidal action of some of these derivatives involves the inhibition of photosynthesis by disrupting electron transport and photophosphorylation, as well as interfering with the accumulation of starch. researchgate.net